4-Bromo-1,2,5-trimethyl-1H-imidazole
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Overview
Description
4-Bromo-1,2,5-trimethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C6H9BrN2 It is a derivative of imidazole, characterized by the presence of a bromine atom at the 4th position and three methyl groups at the 1st, 2nd, and 5th positions
Mechanism of Action
Target of Action
4-Bromo-1,2,5-trimethyl-1H-imidazole is a type of imidazole, which is a key component in functional molecules used in a variety of applications . .
Mode of Action
Imidazoles in general are known to interact with various targets in biological systems .
Biochemical Pathways
Imidazoles are known to participate in many important biochemical reactions, acting as a “biological catalyst” or "biological ligand"
Result of Action
Imidazoles in general are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-trimethyl-1H-imidazole typically involves the bromination of 1,2,5-trimethylimidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,5-trimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-azido-1,2,5-trimethyl-1H-imidazole or 4-thio-1,2,5-trimethyl-1H-imidazole.
Oxidation: Formation of 4-bromo-1,2,5-trimethylimidazole-2-carboxylic acid.
Reduction: Formation of 4-bromo-1,2,5-trimethyl-1,2-dihydroimidazole.
Scientific Research Applications
4-Bromo-1,2,5-trimethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Lacks the additional methyl groups, which can affect its reactivity and biological activity.
1,2,5-Trimethylimidazole:
4-Bromo-1,2-dimethyl-1H-imidazole: Similar structure but with one less methyl group, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-1,2,5-trimethyl-1H-imidazole is unique due to the specific combination of bromine and three methyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
4-bromo-1,2,5-trimethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKMAWNEIWLYMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-53-0 |
Source
|
Record name | 4-bromo-1,2,5-trimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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